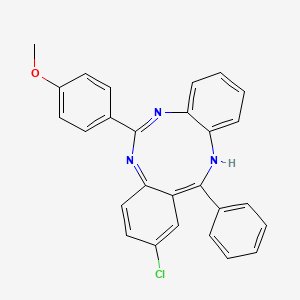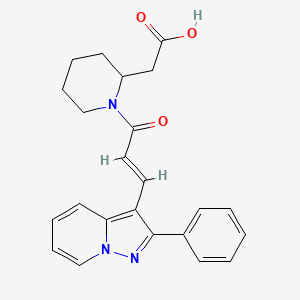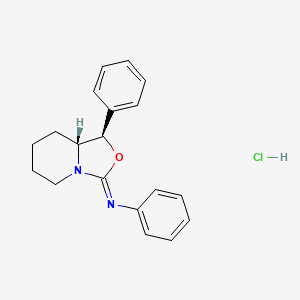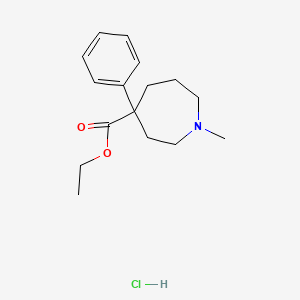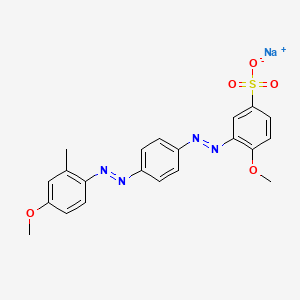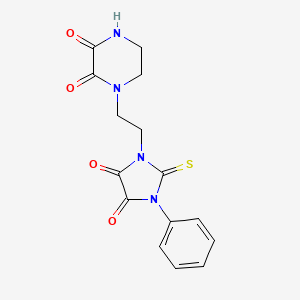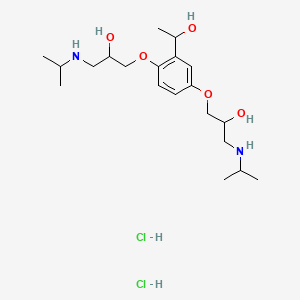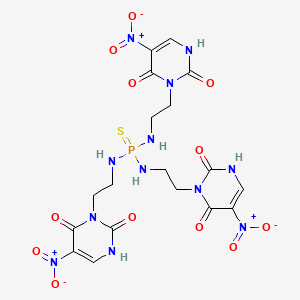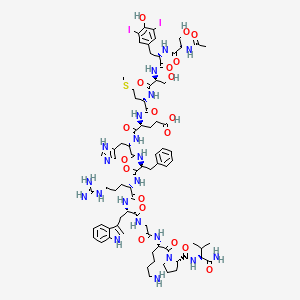
Msh, 2-(3,5-diiodo-tyr)alpha-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Msh, 2-(3,5-diiodo-tyr)alpha- is a synthetic derivative of alpha-melanocyte stimulating hormone (alpha-MSH). This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine residue. Alpha-MSH is a peptide hormone that plays a crucial role in regulating skin pigmentation, inflammation, and energy homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Msh, 2-(3,5-diiodo-tyr)alpha- typically involves the iodination of the tyrosine residue in alpha-MSH. The process begins with the protection of the amino and carboxyl groups of the tyrosine residue to prevent unwanted side reactions. The iodination is then carried out using iodine monochloride (ICl) or a similar iodinating agent under controlled conditions. After the iodination, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of Msh, 2-(3,5-diiodo-tyr)alpha- follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of iodine atoms .
Analyse Chemischer Reaktionen
Types of Reactions
Msh, 2-(3,5-diiodo-tyr)alpha- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to its non-iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Non-iodinated alpha-MSH.
Substitution: Fluorinated or chlorinated derivatives of alpha-MSH.
Wissenschaftliche Forschungsanwendungen
Msh, 2-(3,5-diiodo-tyr)alpha- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iodination reactions and the effects of halogenation on peptide stability.
Biology: Investigated for its role in modulating melanocortin receptors and its effects on skin pigmentation and inflammation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as melanoma, obesity, and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Wirkmechanismus
Msh, 2-(3,5-diiodo-tyr)alpha- exerts its effects by binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). Upon binding, it activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This leads to the upregulation of melanogenesis enzyme genes, resulting in increased melanin production. Additionally, the compound has anti-inflammatory and anti-microbial properties, which are mediated through the activation of melanocortin receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-MSH: The non-iodinated form of Msh, 2-(3,5-diiodo-tyr)alpha-.
Beta-MSH: Another form of melanocyte stimulating hormone with different amino acid sequence.
Gamma-MSH: A variant of melanocyte stimulating hormone with distinct biological functions.
Uniqueness
Msh, 2-(3,5-diiodo-tyr)alpha- is unique due to the presence of iodine atoms, which enhance its binding affinity to melanocortin receptors and increase its biological activity. The iodination also imparts distinct chemical properties, making it a valuable tool in research and therapeutic applications .
Eigenschaften
CAS-Nummer |
73391-89-6 |
|---|---|
Molekularformel |
C77H107I2N21O19S |
Molekulargewicht |
1916.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H107I2N21O19S/c1-40(2)63(65(81)108)99-75(118)60-20-13-26-100(60)76(119)53(18-10-11-24-80)90-61(104)36-87-66(109)56(32-44-34-86-49-17-9-8-16-46(44)49)96-67(110)50(19-12-25-85-77(82)83)91-70(113)54(30-42-14-6-5-7-15-42)94-72(115)57(33-45-35-84-39-88-45)97-68(111)51(21-22-62(105)106)92-69(112)52(23-27-120-4)93-74(117)59(38-102)98-71(114)55(95-73(116)58(37-101)89-41(3)103)31-43-28-47(78)64(107)48(79)29-43/h5-9,14-17,28-29,34-35,39-40,50-60,63,86,101-102,107H,10-13,18-27,30-33,36-38,80H2,1-4H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,103)(H,90,104)(H,91,113)(H,92,112)(H,93,117)(H,94,115)(H,95,116)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,105,106)(H4,82,83,85)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-/m0/s1 |
InChI-Schlüssel |
XBBCRGKCBASHQG-WVPSHMGMSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC(=C(C(=C6)I)O)I)NC(=O)[C@H](CO)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC(=C(C(=C6)I)O)I)NC(=O)C(CO)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


